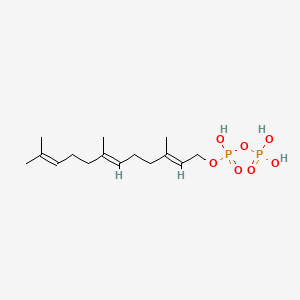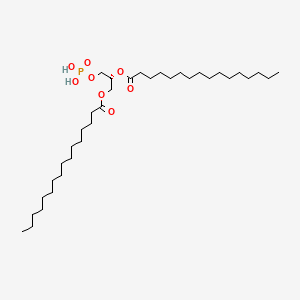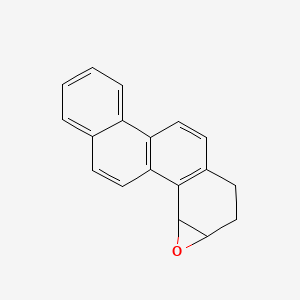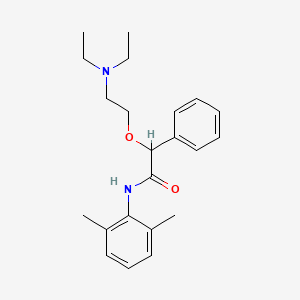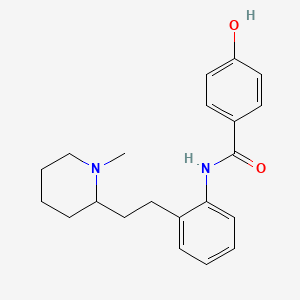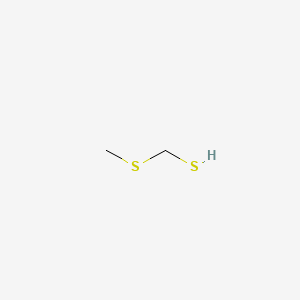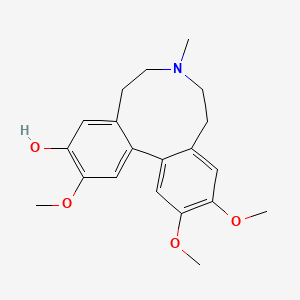
Erybidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Erybidine is a natural product found in Erythrina mexicana, Erythrina poeppigiana, and Erythrina variegata with data available.
Wissenschaftliche Forschungsanwendungen
Serum Metabolomics in Drug-Induced Liver Toxicity
Erybidine's impacts on liver toxicity have been studied in the context of serum metabolomics. One study used erythromycin (ERY) to produce experimental models of drug-induced liver toxicity in albino Wistar rats. The research found specific metabolic patterns in serum associated with ERY-induced liver toxicity, including alterations in glucose, glutamine, dimethylamine, and other metabolic products. These findings are crucial for understanding the mechanism of drug-induced liver toxicity and for evaluating potential anti-hepatotoxic agents (Rawat et al., 2016).
Ecological Assessment Using Carabid Beetles
Although not directly related to erybidine, the study of carabid beetles provides an interesting example of using biological indicators in ecological research. The EC project ERMAS, which included six European countries, utilized carabids to evaluate biodiversity in riverine ecotones under different environmental conditions. This approach demonstrates the broader use of biological organisms in environmental monitoring and assessment (Boscaini et al., 2000).
Informatics in Clinical Research
The Ontology of Clinical Research (OCRe) serves as an informatics foundation for clinical research, offering a comprehensive model of entities and relationships in study design protocols. This platform is instrumental in supporting the design and analysis of human studies, independent of specific study designs or clinical domains. Such informatics tools are essential for organizing and interpreting complex data in clinical research, including those involving erybidine (Sim et al., 2014).
Antibiotic Toxicity in Marine Fish
A study on erythromycin assessed its sub-lethal effects on the marine fish Sparus aurata. This research highlights the environmental impact of pharmaceuticals, including erybidine, on non-target organisms. The study's multi-biomarker approach provides insights into erythromycin's effects on detoxification, oxidative stress, genotoxicity, neurotransmission, and energy metabolism (Rodrigues et al., 2019).
Eigenschaften
CAS-Nummer |
34083-19-7 |
|---|---|
Produktname |
Erybidine |
Molekularformel |
C20H25NO4 |
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
4,15,16-trimethoxy-10-methyl-10-azatricyclo[11.4.0.02,7]heptadeca-1(17),2,4,6,13,15-hexaen-5-ol |
InChI |
InChI=1S/C20H25NO4/c1-21-7-5-13-9-17(22)18(23-2)11-15(13)16-12-20(25-4)19(24-3)10-14(16)6-8-21/h9-12,22H,5-8H2,1-4H3 |
InChI-Schlüssel |
LWHZICJJSLUOJI-UHFFFAOYSA-N |
SMILES |
CN1CCC2=CC(=C(C=C2C3=CC(=C(C=C3CC1)OC)OC)OC)O |
Kanonische SMILES |
CN1CCC2=CC(=C(C=C2C3=CC(=C(C=C3CC1)OC)OC)OC)O |
Andere CAS-Nummern |
34083-19-7 |
Synonyme |
erybidine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



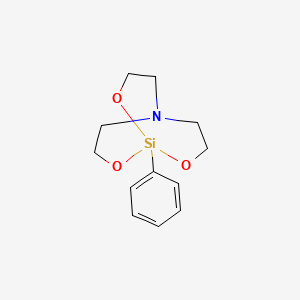
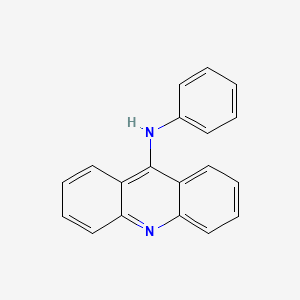
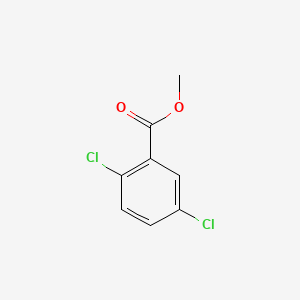
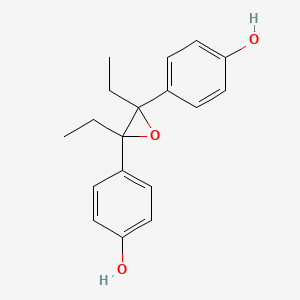
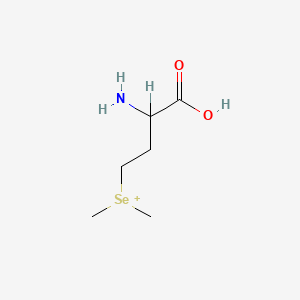
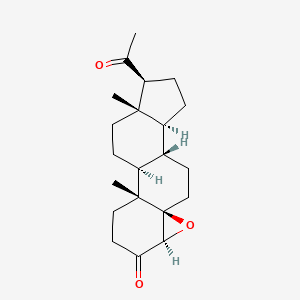
![1-N,9-N-bis(3-butan-2-yl-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-10-propan-2-yl-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl)-4,6-dimethyl-2,3-dioxo-10H-phenoxazine-1,9-dicarboxamide](/img/structure/B1211786.png)
![(1S,13S,15S)-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene-15,18-diol](/img/structure/B1211789.png)
